molecular formula C24H23ClO2 B12351656 Phenol, 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl]-

Phenol, 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl]-

Cat. No.: B12351656
M. Wt: 378.9 g/mol
InChI Key: QDLAEGCSWYNGSD-WCWDXBQESA-N
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Description

Phenol, 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl]- is an organic compound with a complex structure that includes phenol and butenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl]- typically involves a multi-step process. One common method starts with the reaction of 4-hydroxybenzaldehyde with 1,2-dichloroethane to form 4-(2-chloroethoxy)phenol . This intermediate is then reacted with phenylacetylene under specific conditions to yield the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The process is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl]- undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The butenyl group can be reduced to form saturated hydrocarbons.

    Substitution: The chloroethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon is often used.

    Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Phenol, 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl]- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenol, 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl]- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their function. The butenyl group can interact with lipid membranes, altering their properties. These interactions can lead to various biological effects, depending on the context.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 4-[1-[4-(2-chloroethoxy)phenyl]-1-methylethyl]-: Similar structure but with a different alkyl group.

    Phenol, 4-[1-[4-(2-chloroethoxy)phenyl]-1-phenylethyl]-: Similar structure but with a different substitution pattern.

Uniqueness

Phenol, 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H23ClO2

Molecular Weight

378.9 g/mol

IUPAC Name

4-[(E)-1-[4-(2-chloroethoxy)phenyl]-2-phenylbut-1-enyl]phenol

InChI

InChI=1S/C24H23ClO2/c1-2-23(18-6-4-3-5-7-18)24(19-8-12-21(26)13-9-19)20-10-14-22(15-11-20)27-17-16-25/h3-15,26H,2,16-17H2,1H3/b24-23+

InChI Key

QDLAEGCSWYNGSD-WCWDXBQESA-N

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)OCCCl)/C3=CC=CC=C3

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCCl)C3=CC=CC=C3

Origin of Product

United States

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